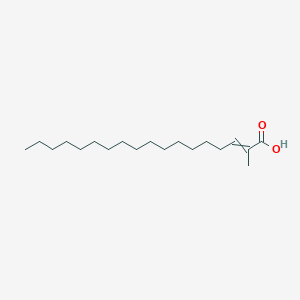

2-Methyloctadec-2-enoic acid

Description

2-Methyloctadec-2-enoic acid is a monounsaturated fatty acid with a unique structure characterized by a methyl group at the second carbon and a double bond between the second and third carbons. This compound is found in various natural sources, including certain bacteria and marine organisms .

Properties

CAS No. |

72074-09-0 |

|---|---|

Molecular Formula |

C19H36O2 |

Molecular Weight |

296.5 g/mol |

IUPAC Name |

2-methyloctadec-2-enoic acid |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(20)21/h17H,3-16H2,1-2H3,(H,20,21) |

InChI Key |

TXQVZEVUMHJHJK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC=C(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloctadec-2-enoic acid can be achieved through several methods. One common approach involves the addition of a methyl group to octadec-2-enoic acid. This can be done using methylation reactions under specific conditions . Another method involves the use of fumarate addition mechanisms, which have been shown to produce 2-Methyloctadec-2-enoic acid as a metabolite .

Industrial Production Methods

Industrial production of 2-Methyloctadec-2-enoic acid typically involves large-scale synthesis using chemical reactors. The process may include steps such as esterification, hydrogenation, and purification to obtain the desired compound in high purity .

Chemical Reactions Analysis

Key Data:

| Parameter | Value |

|---|---|

| Yield | 86% |

| Specific Rotation ([α]D) | +71.2 (c 2, CHCl₃) |

| Molecular Ion (M⁺) | m/z 861 (C₅₃H₈₈O₁₃) |

| NMR (δH, 200 MHz) | 0.85 (t, 6H), 1.23 (s, 48H), 1.79 (s, 3H), 6.73 (t, 1H) |

Hydration and β-Oxidation in Microbial Metabolism

Under anaerobic conditions, 2-methyloctadec-2-enoic acid undergoes metabolic transformations in alkane-degrading bacteria (e.g., Mycobacterium fortuitum):

-

Hydration : Forms 4-methyloctadecanoic acid via hydration of the α,β-unsaturated bond .

-

β-Oxidation : Produces 2-methylhexadecanoic acid and tetradecanoic acid through sequential ketone formation and acetyl-CoA cleavage .

Metabolic Pathway Data:

Esterification with Model Monosaccharides

The acid reacts with 4,6-O-benzylidene-α-D-glucopyranose to form esters for structural validation:

-

Reagents : Acid chloride (generated via oxalyl chloride), 4-pyrrolidinopyridine (1.2 equiv.), dichloromethane.

-

Product : Model esters used to confirm NMR assignments of natural glycolipids .

Spectral Validation:

-

NMR Comparison :

Cyclohexylidene Deprotection

Post-acylation, cyclohexylidene groups are removed to yield bioactive glycolipids:

-

Conditions : Acetic acid/water (3:1), 85°C, 16 hours.

-

Product : 2,3-Di-O-(2-methyloctadec-2-enoyl)-α,α-trehalose (compound 2) .

Post-Deprotection Data:

| Parameter | Value |

|---|---|

| Yield | 62% |

| Specific Rotation ([α]D) | +20.4 (c 0.5, CHCl₃) |

| Molecular Ion (M⁺) | m/z 859 (C₄₇H₈₆O₁₃) |

Scientific Research Applications

2-Methyloctadec-2-enoic acid has several scientific research applications:

Chemistry: It is used as a model compound in studies of fatty acid metabolism and synthesis.

Medicine: Research is ongoing into its potential therapeutic applications, including its role in modulating immune responses.

Industry: It is used in the production of bio-based lubricants and surfactants

Mechanism of Action

The mechanism of action of 2-Methyloctadec-2-enoic acid involves its incorporation into glycolipids and other complex lipids. These lipids play a crucial role in the structure and function of bacterial cell walls. The compound’s effects are mediated through its interaction with specific enzymes and pathways involved in lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Octadec-2-enoic acid: Lacks the methyl group at the second carbon.

2-Methyloctadecanoic acid: Saturated version of 2-Methyloctadec-2-enoic acid.

4-Methyloctadec-2,3-enoic acid: Has an additional methyl group and a different double bond position

Uniqueness

2-Methyloctadec-2-enoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its presence in bacterial glycolipids and its role in lipid metabolism make it a compound of significant interest in various fields of research .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methyloctadec-2-enoic acid, and how should purity be assessed?

- Methodological Answer : Synthesis typically involves catalytic isomerization or carboxylation of unsaturated precursors. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection (>97% purity threshold) is standard . Structural confirmation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS). Ensure experimental protocols include step-by-step reagent ratios, temperature controls, and solvent purification steps to minimize impurities .

Q. How should researchers design experiments to characterize the physicochemical properties of 2-Methyloctadec-2-enoic acid?

- Methodological Answer : Prioritize the following analyses:

- Melting Point : Use differential scanning calorimetry (DSC) with calibration against known standards.

- Solubility : Test in polar (e.g., methanol) and non-polar solvents (e.g., hexane) under controlled temperatures.

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

- Document all conditions (e.g., humidity, light exposure) to ensure reproducibility .

Q. What are the best practices for validating the identity of 2-Methyloctadec-2-enoic acid in a mixture?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- FT-IR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- GC-MS : Compare retention times and fragmentation patterns against authenticated standards.

- Elemental Analysis : Validate empirical formula (e.g., C₁₉H₃₆O₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 2-Methyloctadec-2-enoic acid?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, concentrations). To address this:

- Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like dosage ranges and control groups .

- Replication Studies : Reproduce key experiments with standardized protocols (e.g., identical solvent carriers, incubation times) .

- Confounding Factors : Statistically control for batch-to-batch compound variability using ANOVA .

Q. What strategies are effective for studying the metabolic pathways of 2-Methyloctadec-2-enoic acid in vivo?

- Methodological Answer : Use isotopic labeling (e.g., ¹³C-labeled compound) coupled with LC-MS/MS to trace metabolic intermediates. Key steps:

- Animal Models : Administer the compound via gavage and collect plasma/tissue samples at timed intervals.

- Data Integration : Map metabolites to pathways (e.g., β-oxidation) using tools like KEGG or MetaCyc .

- Validation : Compare results with in vitro hepatocyte assays to confirm enzymatic activity .

Q. How can researchers optimize experimental designs to investigate the compound’s role in lipid membrane interactions?

- Methodological Answer :

- Model Membranes : Prepare liposomes with varying phospholipid compositions (e.g., DPPC:DPPG ratios) and measure permeability via fluorescence assays.

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to predict binding energies and conformational changes .

- Surface Plasmon Resonance (SPR) : Quantify real-time interaction kinetics with immobilized lipid bilayers .

Data Presentation and Reproducibility Guidelines

- Tables : Include raw data (e.g., NMR chemical shifts, HPLC retention times) in supplementary materials, formatted as per journal guidelines .

- Contradiction Reporting : Clearly label conflicting results in tables with footnotes explaining potential sources of discrepancy (e.g., "Variability observed at concentrations >10 μM due to solvent cytotoxicity") .

- Ethical Compliance : Disclose all safety protocols (e.g., PPE requirements, waste disposal) as per GHS standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.